molecular formula C26H24N2O5S B2593115 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 902521-29-3

2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2593115
CAS No.: 902521-29-3
M. Wt: 476.55
InChI Key: RYXHAALIKZBPMD-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative characterized by a 6-methoxy group, a 4-methylbenzenesulfonyl substituent at position 3, and an N-(4-methylphenyl)acetamide moiety at position 1 of the quinoline core. The 4-methylbenzenesulfonyl group may enhance metabolic stability and binding affinity through hydrophobic interactions, while the 4-methylphenyl acetamide substituent could influence solubility and target selectivity.

Properties

IUPAC Name

2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-4-8-19(9-5-17)27-25(29)16-28-15-24(34(31,32)21-11-6-18(2)7-12-21)26(30)22-14-20(33-3)10-13-23(22)28/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXHAALIKZBPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, efficient separation techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups at specific positions on the quinoline core.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The mechanism of action typically involves interference with bacterial DNA replication and protein synthesis, making these compounds effective against various pathogens.

  • Bacterial Inhibition : Research indicates that quinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy and sulfonyl groups in this specific compound may enhance its antibacterial efficacy by improving membrane permeability and interaction with bacterial targets .
  • Antifungal Activity : Some derivatives have shown potential antifungal activity against strains like Candida albicans, suggesting that this compound could be explored further for treating fungal infections .

Anticancer Applications

The anticancer potential of quinoline derivatives is well-documented, with several studies demonstrating their ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases, which are crucial for DNA replication and repair. This results in DNA damage and subsequent cell death .
  • Case Studies :
    • A study evaluating similar quinoline compounds reported significant cytotoxic effects on breast cancer cell lines, indicating that modifications to the quinoline structure could enhance antitumor activity .
    • Another investigation focused on RET kinase inhibitors derived from benzamide structures showed promising results in inhibiting tumor growth in preclinical models, suggesting that this compound could be developed into a lead candidate for cancer therapy .

Summary of Research Findings

Application TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntifungalPotential activity against Candida albicans
AnticancerInduces apoptosis; inhibits topoisomerases
Case Study 1Significant cytotoxic effects on breast cancer cells
Case Study 2Promising RET kinase inhibitor for tumor growth inhibition

Mechanism of Action

The mechanism of action of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely to involve binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred biological implications:

Compound Name/ID Core Structure Substituents Key Differences Inferred Bioactivity/Properties References
Target Compound Quinoline - 6-Methoxy
- 3-(4-Methylbenzenesulfonyl)
- N-(4-Methylphenyl)acetamide
Reference compound Potential antitumor activity (based on quinoline/thiazolidinone analogs)
2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide () Quinoline - 6-Ethyl
- 3-(4-Chlorobenzenesulfonyl)
- N-(3-Methylphenyl)acetamide
- Ethyl vs. methoxy at C6
- Chloro vs. methyl sulfonyl group
- Meta-methyl vs. para-methyl acetamide
Altered lipophilicity (ethyl increases LogP) and electron-withdrawing effects (Cl) may affect target binding
N-(4-Chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]acetamide () Quinoline - 6-Ethyl
- 3-Benzenesulfonyl
- N-(4-Chlorophenyl)acetamide
- Unsubstituted sulfonyl group
- 4-Chloro acetamide substituent
Reduced steric hindrance (unsubstituted sulfonyl) may enhance solubility but lower target specificity
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide () Thiazolidinone - 4-Methylphenyl at C2
- Acetamide at N3
Thiazolidinone core vs. quinoline Antiproliferative activity via G1 cell cycle arrest and apoptosis induction in renal adenocarcinoma
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
Nitro and chloro substituents Intermediate for heterocyclic synthesis; electron-withdrawing groups may enhance reactivity

Key Observations

Substituent Effects on Bioactivity: C6 Position: Methoxy (target) vs. ethyl (): Methoxy groups improve solubility (via polarity) compared to ethyl, which increases lipophilicity. Ethyl substituents may enhance membrane permeability but reduce metabolic stability. Sulfonyl Groups: 4-Methylbenzenesulfonyl (target) vs. Acetamide Substituents: Para-methyl (target) vs. meta-methyl () or 4-chloro (): Para-substitution may optimize steric alignment with target proteins, as seen in thiazolidinone derivatives with antiproliferative activity .

Core Structure Implications: Quinoline derivatives (target, ) are structurally distinct from thiazolidinones () but share acetamide functionalities. Thiazolidinones exhibit apoptosis induction via cell cycle arrest, suggesting quinoline-based analogs may act through similar pathways if properly functionalized.

Synthetic and Analytical Considerations :

  • Crystallographic data (e.g., SHELX, ORTEP) are critical for confirming molecular conformations and intermolecular interactions (e.g., hydrogen bonding in ) .
  • Acetylation reactions () are common in synthesizing such compounds, though substituent-specific reagents (e.g., 4-methylbenzenesulfonyl chloride) would be required for the target compound.

Notes

Methodological Considerations : X-ray crystallography (via SHELX/ORTEP) and spectroscopic methods are essential for structural validation .

Therapeutic Potential: The 4-methylphenyl group (common in and the target) correlates with bioactivity, warranting further investigation into apoptosis or kinase inhibition mechanisms.

Limitations : Evidence lacks quantitative data (e.g., IC50, binding affinities) for the target compound; comparative studies with controlled substituent variations are needed.

Biological Activity

The compound 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide , often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article consolidates findings on its biological properties, mechanisms of action, and therapeutic implications based on diverse research sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H24N2O6S
  • Molecular Weight : 492.5 g/mol

The compound's structure features a quinoline core with various substituents that may influence its biological activity, particularly its interaction with biological targets.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activities. In a study evaluating the anticancer effects of related compounds, it was found that modifications in the structure could enhance their ability to induce apoptosis in cancer cells. The presence of the methoxy and sulfonyl groups in this compound may contribute to its cytotoxic effects against specific cancer cell lines, potentially through mechanisms involving the inhibition of cell proliferation and induction of apoptotic pathways .

Enzyme Inhibition

Quinoline derivatives are known for their ability to inhibit various enzymes that play crucial roles in cancer progression. For instance, compounds similar to the one have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Compounds with similar quinoline frameworks have demonstrated activity against a range of pathogens, including bacteria and fungi. The sulfonyl group may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial research.

While detailed mechanisms specific to this compound are not fully elucidated, related studies suggest several pathways through which quinoline derivatives exert their biological effects:

  • Apoptosis Induction : Triggering programmed cell death in tumor cells.
  • Enzyme Inhibition : Blocking key enzymes involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage.

Study on Anticancer Activity

In a recent study involving derivatives of quinoline, compounds were tested against various cancer cell lines (A549 lung cancer cells and C6 glioma cells). The results indicated that certain modifications led to significant reductions in cell viability, suggesting that the compound can effectively target tumor cells .

Enzyme Activity Assessment

A comparative analysis of enzyme inhibition showed that similar compounds significantly inhibited DHFR activity, resulting in decreased NADPH levels within cells. This finding highlights the therapeutic potential of targeting metabolic pathways critical for cancer cell survival .

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H24N2O6S
Molecular Weight492.5 g/mol
Anticancer ActivitySignificant against A549 and C6
Enzyme TargetDihydrofolate Reductase
Potential ApplicationsAnticancer and antimicrobial

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